3-Methyl-2,4-hexadiene

Übersicht

Beschreibung

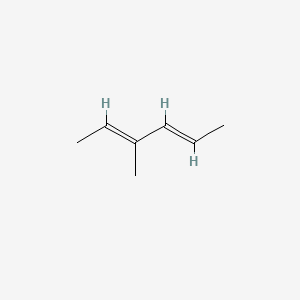

3-Methyl-2,4-hexadiene is an organic compound with the molecular formula C7H12 It is a type of diene, which means it contains two double bonds The structure of this compound consists of a six-carbon chain with two double bonds at positions 2 and 4, and a methyl group attached to the third carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Methyl-2,4-hexadiene can be synthesized through various methods, including:

Dehydrohalogenation: This involves the elimination of hydrogen halides from halogenated precursors. For example, this compound can be prepared by dehydrohalogenation of 3-methyl-2,4-dibromohexane using a strong base like potassium tert-butoxide.

Diels-Alder Reaction: This method involves the cycloaddition of a diene and a dienophile.

Industrial Production Methods

Industrial production of this compound typically involves large-scale dehydrohalogenation processes, where halogenated precursors are treated with bases in continuous flow reactors to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-2,4-hexadiene undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) to form diols.

Polymerization: It can undergo polymerization reactions to form polymers with unique properties.

Common Reagents and Conditions

Halogenation: Reagents like Br2 or Cl2 in the presence of light or a catalyst.

Hydrohalogenation: Hydrogen halides (HCl, HBr) under acidic conditions.

Oxidation: Strong oxidizing agents like KMnO4 or O3.

Major Products

Dihalides: Formed from halogenation reactions.

Haloalkanes: Formed from hydrohalogenation reactions.

Diols: Formed from oxidation reactions.

Wissenschaftliche Forschungsanwendungen

3-Methyl-2,4-hexadiene has several applications in scientific research, including:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Its polymerization products are studied for their potential use in creating new materials with desirable properties.

Chemical Research: It serves as a model compound for studying the reactivity and mechanisms of dienes in various chemical reactions.

Wirkmechanismus

The reactivity of 3-Methyl-2,4-hexadiene is primarily due to its conjugated diene system. The double bonds in the molecule can participate in electrophilic addition reactions, where an electrophile attacks the electron-rich double bonds, leading to the formation of carbocation intermediates. These intermediates can then react with nucleophiles to form addition products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Hexadiene: Similar structure but without the methyl group at the third carbon.

1,3-Butadiene: A simpler diene with only four carbon atoms.

Isoprene: A diene with a similar structure but with a different arrangement of double bonds.

Uniqueness

3-Methyl-2,4-hexadiene is unique due to the presence of the methyl group, which influences its reactivity and the types of products formed in chemical reactions. The methyl group can provide steric hindrance and electronic effects that differentiate it from other dienes .

Eigenschaften

IUPAC Name |

(2E,4E)-3-methylhexa-2,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-4-6-7(3)5-2/h4-6H,1-3H3/b6-4+,7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXWOWPVSGRFCZ-YDFGWWAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=C/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Avocado Research MSDS] | |

| Record name | 2,4-Hexadiene, 3-methyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10389 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

28823-42-9 | |

| Record name | 2,4-Hexadiene, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028823429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1609393.png)

![1H-Imidazo[4,5-d]pyridazine](/img/structure/B1609394.png)

![4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol](/img/structure/B1609395.png)

![2-[4-(Dimethylamino)styryl]pyridine](/img/structure/B1609400.png)

![(E)-but-2-enedioic acid;5-(2-methoxyphenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B1609406.png)